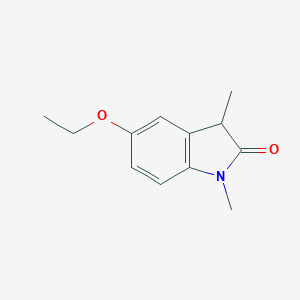

5-Ethoxy-1,3-dimethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1,3-dimethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-15-9-5-6-11-10(7-9)8(2)12(14)13(11)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRWLRFPUMZEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=O)C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238129 | |

| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131057-63-1 | |

| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131057-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 5-ethoxy-1,3-dihydro-1,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethoxy 1,3 Dimethylindolin 2 One and Analogues

Strategies for Constructing the Indolin-2-one Core

The synthesis of the indolin-2-one, or oxindole (B195798), skeleton is a well-established area of organic chemistry with a multitude of developed strategies. organic-chemistry.orgrsc.orgresearchgate.net These methods often involve the formation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring.

Established Synthetic Pathways to 2-Oxindole Derivatives

A variety of synthetic routes have been established for the construction of 2-oxindole derivatives. These pathways often begin with appropriately substituted anilines or nitroarenes. acs.org

One common approach is the Palladium-catalyzed α-arylation of amides . This method involves the intramolecular cyclization of α-haloacetanilides to form the oxindole ring. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. For instance, using 2-(di-tert-butylphosphino)biphenyl (B1301956) as a ligand with triethylamine (B128534) as the base has proven effective. organic-chemistry.org

Another significant strategy is the reduction of 2-nitrophenylacetic acids or their derivatives . This can be achieved using various reducing agents, such as zinc in the presence of ammonium (B1175870) chloride, leading to the cyclization to the oxindole. acs.org Samarium(II) iodide has also been employed for the reduction of 2-nitrophenylacetic acids to afford oxindoles. researchgate.net

Metal-free approaches have also been developed. For example, the reaction between an anilide and phenyliodine(III) diacetate (PIDA) can lead to 3-monofunctionalized 2-oxindoles through a hypervalent iodine-mediated C(sp²)–C(sp²) bond formation followed by deacylation. organic-chemistry.org

The following table summarizes some established methods for 2-oxindole synthesis:

| Method | Starting Materials | Key Reagents | Reference |

| Palladium-catalyzed α-arylation | α-chloroacetanilides | Pd catalyst, ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), base (e.g., triethylamine) | organic-chemistry.org |

| Reduction of Nitro Compounds | 2-nitrophenylacetic acids | Reducing agent (e.g., Zn/NH₄Cl, SmI₂) | acs.orgresearchgate.net |

| Hypervalent Iodine-Mediated Cyclization | Anilides | Phenyliodine(III) diacetate (PIDA) | organic-chemistry.org |

Cyclization and Rearrangement Reactions in Indolin-2-one Synthesis

Cyclization and rearrangement reactions are fundamental to the formation of the indolin-2-one core. These reactions often involve the creation of the critical C-N or C-C bond that closes the heterocyclic ring.

Radical cyclization has emerged as a powerful tool. For instance, the visible-light-induced intramolecular radical cyclization of o-iodophenylacrylamides, catalyzed by an iridium complex, affords indolin-2-ones in good yields via a 5-exo-trig radical cyclization. rsc.org

Rearrangement reactions also play a crucial role. The Meyer–Schuster rearrangement of isatin-derived propargyl alcohols can lead to α,β-unsaturated enones, which can then be used in sequential reactions to synthesize 3-substituted indolin-2-ones. nih.gov Another example is the Curtius rearrangement of acyl azides derived from 2-(carboxymethyl)benzoic acid, which generates isocyanates that can undergo intramolecular cyclization to form indolin-2-ones. metu.edu.trresearchgate.net

Aza-Heck cyclizations, using N-hydroxy anilines as electrophiles, have also been developed for the synthesis of indolines, which can be subsequently oxidized to indolin-2-ones. nih.gov

Direct Synthesis and Optimization of 5-Ethoxy-1,3-dimethylindolin-2-one

While general methods for indolin-2-one synthesis are applicable, the direct synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one involves specific strategies. One plausible route involves the alkylation and subsequent cyclization of a pre-functionalized aniline (B41778) derivative.

A potential synthetic pathway could start from 4-ethoxyaniline. N-methylation followed by reaction with a suitable three-carbon synthon and subsequent cyclization would lead to the desired indolin-2-one core. The C-3 methyl group could be introduced via alkylation of the corresponding 5-ethoxy-1-methylindolin-2-one.

Optimization of such a synthesis would focus on maximizing the yield and purity at each step. This includes careful selection of solvents, reaction temperatures, and catalysts. For instance, in a palladium-catalyzed cyclization, screening different ligands and bases would be critical to achieving optimal results.

Chemical Modification and Derivatization Strategies for the 5-Ethoxy-1,3-dimethylindolin-2-one Scaffold

The 5-Ethoxy-1,3-dimethylindolin-2-one scaffold offers several positions for chemical modification, allowing for the generation of a library of analogues for further studies.

Functionalization at the C-3 Position via Alkylation and Deacylative Alkylation

The C-3 position of the indolin-2-one ring is particularly amenable to functionalization due to the acidity of the C-H proton, which can be deprotonated to form an enolate.

Alkylation of the C-3 position is a common strategy. ua.es Treatment of 5-Ethoxy-1,3-dimethylindolin-2-one with a base, such as sodium hydride or lithium diisopropylamide (LDA), would generate the corresponding enolate, which can then be reacted with various electrophiles, such as alkyl halides, to introduce a new substituent at the C-3 position. jst.go.jp

Deacylative alkylation provides another route for C-3 functionalization. ua.esresearchgate.net This method involves the introduction of an acyl group at the C-3 position, which can then be removed under basic conditions to generate an enolate for subsequent alkylation. researchgate.net This two-step process can sometimes offer better control and yields compared to direct alkylation.

The following table illustrates potential C-3 functionalization reactions:

| Reaction | Reagents | Product Type | Reference |

| Alkylation | Base (e.g., NaH, LDA), Alkyl halide | 3-Alkyl-5-ethoxy-1,3-dimethylindolin-2-one | jst.go.jp |

| Deacylative Alkylation | 1. Acylating agent, 2. Base, 3. Alkyl halide | 3-Alkyl-5-ethoxy-1,3-dimethylindolin-2-one | ua.esresearchgate.net |

Modifications of the 5-Ethoxy Moiety and their Synthetic Implications

Modification of the 5-ethoxy group can be achieved through several synthetic strategies, although it can be more challenging than C-3 functionalization.

One approach is to start with a different 5-substituted precursor. For example, using a 5-hydroxyindolin-2-one derivative would allow for the introduction of various alkoxy groups via Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide.

Alternatively, cleavage of the ethyl group from the 5-ethoxy moiety could be attempted using reagents like boron tribromide (BBr₃) to yield the corresponding 5-hydroxy derivative. This phenol (B47542) could then be re-alkylated with different alkyl halides to introduce new alkoxy groups.

The electronic properties of the substituent at the 5-position can influence the reactivity of the indolin-2-one ring system. Electron-donating groups, like the ethoxy group, can affect the nucleophilicity of the aromatic ring and the acidity of the C-3 proton, thereby influencing the conditions required for subsequent functionalization reactions.

N-Substitution Strategies and their Influence on Reactivity

The substituent on the nitrogen atom of the indolin-2-one ring plays a pivotal role in modulating the molecule's reactivity and directing the course of subsequent transformations. The N-methyl group in 5-Ethoxy-1,3-dimethylindolin-2-one, for instance, influences the electron density of the aromatic ring and the nucleophilicity of the enolate formed at the C3 position.

Strategies for N-substitution are diverse and crucial for accessing a wide array of analogues. For instance, the use of an N-(2-pyridyl)sulfonyl group can act as a directing group, guiding palladium-catalyzed C-H alkenylation specifically to the C2 position of the indole (B1671886) nucleus. beilstein-journals.org This level of control is paramount for constructing complex molecular architectures. Similarly, an acetamide (B32628) unit can function as an anionic directing group in palladium-catalyzed C(sp³)–H bond activation, facilitating the synthesis of indolines. nih.gov The choice of the N-substituent can also influence the outcome of annulation reactions, as seen in the temperature-controlled, iron-catalyzed synthesis of various heterocyclic systems from N-substituted isatins. rsc.org

The following table summarizes the influence of different N-substituents on the reactivity of the indolin-2-one core:

| N-Substituent | Influence on Reactivity | Representative Reaction |

| Methyl | General purpose, provides stability. | Base for numerous functionalizations. |

| Acetyl | Can act as a directing group. | Palladium-catalyzed intramolecular C-H amination. nih.gov |

| (2-Pyridyl)sulfonyl | Directs C-H activation to the C2 position. | Palladium-catalyzed C2-alkenylation. beilstein-journals.org |

| Benzoyl | Participates in intramolecular cyclizations. | Aerobic palladium-catalyzed synthesis of tetracyclic compounds. beilstein-journals.org |

Palladium-Catalyzed Reactions for Indolin-2-one Derivatization

Palladium catalysis has emerged as a powerful tool for the functionalization of the indolin-2-one scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org These methods provide access to a diverse range of derivatives that would be challenging to synthesize through traditional means.

One notable application is the palladium-catalyzed carbonylative annulation of 2-(1-alkynyl)benzenamines, which selectively yields 3-(halomethylene)indolin-2-ones. nih.gov This reaction proceeds in the presence of a palladium(II) catalyst and a copper(II) co-catalyst, demonstrating the precise control achievable with these systems. nih.gov Furthermore, palladium-catalyzed C-H activation has been extensively used to synthesize indoles, indolines, and carbazoles, showcasing the versatility of this approach. nih.gov For instance, the intramolecular C-H amination of N-acetyl 2-aminobiphenyls provides a direct route to carbazoles. nih.gov

The direct C3-benzylation of 3-substituted and 2,3-disubstituted indoles using benzyl (B1604629) carbonates is another significant advancement, proceeding via a π-benzyl-palladium intermediate. acs.org This reaction is highly selective for the C3 position and avoids N-benzylation. acs.org The choice of ligand is critical, with bulky, wide-bite-angle phosphines like DPEphos proving most effective. acs.org

Recent research has also focused on cascade reactions involving C-H activation and subsequent annulation, providing a streamlined approach to complex heterocyclic structures. snnu.edu.cn These transformations often utilize a directing group to achieve high regioselectivity. snnu.edu.cn

Chemo- and Regioselective Transformations of the Indolin-2-one System

Achieving chemo- and regioselectivity is a central challenge in the synthesis of complex molecules based on the indolin-2-one framework. The presence of multiple reactive sites necessitates the development of highly specific reaction conditions.

A notable example is the dearomative oxidation of indoles to indolin-3-ones, which can be achieved with high regioselectivity using a thianthrenium salt intermediate. bath.ac.uk This method avoids the more common formation of indolin-2-ones and overoxidation products. bath.ac.uk The reaction's selectivity is attributed to the initial introduction of the thianthrenium salt at the less-hindered position, followed by nucleophilic attack at a distal site. bath.ac.uk

Furthermore, chemodivergent strategies allow for the synthesis of different products from the same starting materials by simply altering the reaction parameters. For example, a temperature-controlled, iron-catalyzed reaction of o-vinylaniline with N-substituted isatins can selectively produce either a dibenzonaphthyridinone or a 3-phenyl-1H-indole. rsc.org This highlights the subtle yet profound influence of reaction conditions on the outcome of a transformation.

The reduction of isatins to indolin-3-ones can also be performed with high chemoselectivity using B(C₆F₅)₃ as a catalyst in the presence of a hydrosilane. bohrium.com This method is notable for its mild conditions and can be adapted for regioselective deuteration at the C2 position by using D₂O. bohrium.com

The following table outlines key selective transformations of the indolin-2-one system:

| Transformation | Reagents/Catalyst | Selectivity |

| Oxidation of Indole | Thianthrene, Ac₂O, H⁺ | Regioselective for Indolin-3-one bath.ac.uk |

| Annulation | FeCl₃, variable temperature | Chemodivergent rsc.org |

| Reduction of Isatin | B(C₆F₅)₃, Hydrosilane | Chemoselective for Indolin-3-one bohrium.com |

| Deuteration | B(C₆F₅)₃, D₂O | Regioselective at C2 bohrium.com |

Advanced Synthetic Techniques for 5-Ethoxy-1,3-dimethylindolin-2-one Analogues

The quest for more efficient and sustainable synthetic methods has led to the adoption of advanced techniques in oxindole chemistry. These approaches often provide access to novel structures and offer advantages in terms of reaction conditions and functional group compatibility.

Photocatalytic Approaches in Oxindole Chemistry

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the synthesis of oxindoles. These reactions often proceed under mild, room-temperature conditions and can tolerate a wide range of functional groups.

One such approach involves the iron-catalyzed decarboxylative radical cyclization of carboxylate salts. acs.org This method utilizes FeCl₃ as a catalyst and proceeds via a ligand-to-metal charge transfer under visible light irradiation to generate the desired oxindole derivatives. acs.org Another strategy employs a photocatalyst-free tandem sulfonylation/cyclization of N-arylacrylamides with sodium sulfinates to produce sulfonylated oxindoles. sioc-journal.cn This reaction is promoted by visible light and uses K₂S₂O₈ as an oxidant. sioc-journal.cn

Furthermore, photocatalytic processes have been developed for the synthesis of 3-acylated oxindoles through a decarboxylative radical cascade cyclization of N-arylacrylamides with redox-active esters, mediated by NaI/PPh₃ under visible light. researchgate.net Even C(sp³)–H bonds from simple alkanes can be utilized as radical sources in photoinduced cascade reactions with N-arylacrylamides to form functionalized oxindoles without the need for an external metal or photocatalyst. acs.org

Modular Synthesis for Heterobifunctional Cyanine (B1664457) Dyes Incorporating Indolinone Moieties

A modular synthetic approach has been developed for the creation of diverse heterobifunctional cyanine dyes that incorporate indolinone structures. uni-freiburg.denih.gov This strategy is particularly advantageous as it allows for the introduction of sensitive functional groups in the final steps of the synthesis, thereby avoiding their degradation under harsh reaction conditions. uni-freiburg.denih.gov

The synthesis typically begins with a commercially available indolenine derivative, which is then elaborated into a carboxy-indolium precursor. uni-freiburg.de This precursor can then be coupled with another nucleophilic aza-heterocycle and a polyene-chain precursor to form the asymmetric cyanine dye. uni-freiburg.de The workup can be optimized by taking advantage of the pH- and functional group-dependent solubility of the dyes, often deferring chromatographic purification until the last step. uni-freiburg.denih.gov This modular approach has been successfully applied to the large-scale synthesis of these valuable fluorescent probes. uni-freiburg.denih.gov

Asymmetric Synthesis of Chiral Indolin-2-one Derivatives

The development of asymmetric methods for the synthesis of chiral indolin-2-one derivatives is of significant interest due to the prevalence of these motifs in biologically active molecules. Organocatalysis has proven to be a particularly effective strategy in this regard, offering access to a wide range of enantiomerically enriched indole-based heterocycles. acs.org

One approach involves the use of a transient chiral directing group. For example, a Ru(II)-catalyzed enantioselective hydroarylation has been developed to access 3,4-disubstituted indolines. thieme-connect.com In this process, a 4-formyl group on the starting material transiently interacts with a chiral α-methylamine additive to control the asymmetric induction. thieme-connect.com

Another powerful strategy is the palladium-catalyzed asymmetric hydrogenation of in situ generated indoles, which can provide optically active indolines with high enantioselectivity. rsc.org This one-pot process combines intramolecular condensation, deprotection, and asymmetric hydrogenation. rsc.org Chiral indoline (B122111) auxiliaries have also been employed in the asymmetric synthesis of 1,2-amino alcohols, where chiral hydrazones react with organolithium reagents to afford chiral hydrazines with high diastereoselectivity. nih.gov

Furthermore, the asymmetric synthesis of C2 chiral indolin-3-ones has been achieved through various reactions such as aza-Friedel-Crafts, Mannich, aza-Diels-Alder, and aza-Henry reactions, starting from 2-substituted indolin-3-ones. sioc-journal.cn These methods provide efficient routes to constructing C2 quaternary carbon centers. sioc-journal.cn

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 5-Ethoxy-1,3-dimethylindolin-2-one can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 5-Ethoxy-1,3-dimethylindolin-2-one, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows characteristic signals for the ethoxy group, the two methyl groups, and the aromatic protons. rsc.orgrsc.org The chemical shifts (δ), reported in parts per million (ppm), are crucial for assigning these protons to their specific locations in the structure. rsc.org

The ethoxy group protons typically appear as a triplet and a quartet due to spin-spin coupling. The aromatic protons on the indolinone core present as a set of multiplets, with their specific splitting patterns and chemical shifts being indicative of their substitution pattern on the benzene (B151609) ring. rsc.org The methyl groups attached to the nitrogen (N-CH₃) and the C3 position (C3-CH₃) each exhibit a singlet, as they lack adjacent protons to couple with. rsc.org

Table 1: ¹H NMR Data for 5-Ethoxy-1,3-dimethylindolin-2-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 6.70 - 6.83 | m | |

| Ethoxy CH₂ | 3.95 | q | 6.4, 13.6 |

| N-CH₃ | 3.14 | s | |

| Ethoxy CH₃ | 1.34 | t | 6.8 |

| C3-CH₃ | 1.29 | s |

Note: Data extrapolated from a structurally similar compound. rsc.org The multiplicity is denoted as s (singlet), q (quartet), t (triplet), and m (multiplet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Ethoxy-1,3-dimethylindolin-2-one gives a distinct signal in the ¹³C NMR spectrum. rsc.orgrsc.org

The spectrum will show signals for the carbonyl carbon (C=O) of the indolinone ring at a characteristically downfield chemical shift. The aromatic carbons, both those with and without attached protons, will appear in the typical aromatic region. The carbons of the ethoxy group and the two methyl groups will resonate at upfield chemical shifts. rsc.org

Table 2: ¹³C NMR Data for 5-Ethoxy-1,3-dimethylindolin-2-one

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | 177.8 |

| Aromatic C-O (C5) | 155.5 |

| Aromatic C (C7a) | 136.8 |

| Aromatic C (C3a) | 132.7 |

| Aromatic CH (C6) | 113.4 |

| Aromatic CH (C7) | 111.5 |

| Aromatic CH (C4) | 108.6 |

| Ethoxy CH₂ | 64.2 |

| C3 | 49.1 |

| N-CH₃ | 26.4 |

| C3-CH₃ | 20.5 |

| Ethoxy CH₃ | 14.9 |

Note: Data extrapolated from a structurally similar compound. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 5-Ethoxy-1,3-dimethylindolin-2-one, a COSY spectrum would show a correlation between the -CH₂- and -CH₃ protons of the ethoxy group and correlations among the coupled protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton-carbon pairs. columbia.edu It is invaluable for definitively assigning the carbon signal for each protonated carbon by linking the ¹H and ¹³C NMR data. sdsu.educolumbia.edu For instance, it would show a cross-peak between the N-CH₃ proton signal and the corresponding N-CH₃ carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation from the N-CH₃ protons to the carbonyl carbon (C2) and the C7a carbon of the aromatic ring, confirming the placement of the methyl group on the nitrogen atom. sdsu.educolumbia.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For 5-Ethoxy-1,3-dimethylindolin-2-one, with a molecular formula of C₁₂H₁₅NO₂, the theoretical exact mass is 205.1103. lookchem.com HRMS analysis would confirm this exact mass, thereby validating the molecular formula and distinguishing it from other compounds with the same nominal mass. lookchem.com The technique is essential for confirming the identity of a newly synthesized compound.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For 5-Ethoxy-1,3-dimethylindolin-2-one, the IR spectrum would display several characteristic absorption bands:

A strong absorption band around 1700-1720 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the lactam ring.

Absorptions in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring.

Strong bands in the 1250-1000 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ethoxy group.

Bands corresponding to C-H stretching vibrations of the alkyl and aromatic moieties are typically observed around 2850-3100 cm⁻¹.

These characteristic IR absorptions provide corroborating evidence for the functional groups identified by NMR and MS, completing the structural characterization of the molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 5-Ethoxy-1,3-dimethylindolin-2-one would be expected to correspond to the excitation of electrons from lower to higher energy orbitals. The chromophore responsible for this absorption is the indolin-2-one core.

The position and intensity of the absorption bands are influenced by the substituents on the aromatic ring. The presence of the electron-donating ethoxy group at the 5-position is known to affect the electronic configuration of the indolin-2-one system. smolecule.com This substitution typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted indolin-2-one. smolecule.com

While specific absorption maxima for 5-Ethoxy-1,3-dimethylindolin-2-one are not detailed in available literature, a hypothetical UV-Vis spectrum would be recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorbance across the UV-Vis range.

Table 1: Hypothetical UV-Vis Absorption Data for 5-Ethoxy-1,3-dimethylindolin-2-one

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) | λmax 2 (nm) | Molar Absorptivity (ε) |

| Ethanol | Not Available | Not Available | Not Available | Not Available |

Note: This table is for illustrative purposes as specific experimental data is not available in the reviewed literature.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation of 5-Ethoxy-1,3-dimethylindolin-2-one from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of components in a mixture. For 5-Ethoxy-1,3-dimethylindolin-2-one, a reversed-phase HPLC method would likely be employed for purity analysis.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous component (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The high lipophilicity of the ethoxy group would influence its retention time.

While specific HPLC or UPLC methods for 5-Ethoxy-1,3-dimethylindolin-2-one are not documented in the available literature, the enantiomeric excess of related indolinone derivatives has been determined using chiral HPLC analysis, indicating the suitability of this technique for stereoselective separations within this class of compounds.

Table 2: Illustrative HPLC Method Parameters for Analysis of Indolinone Derivatives

| Parameter | Value |

| Column | Chiral stationary phase (e.g., Daicel Chiralpak series) |

| Mobile Phase | n-hexane/i-PrOH mixtures |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This table represents typical conditions for related compounds, as specific methods for 5-Ethoxy-1,3-dimethylindolin-2-one are not available.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions and to screen for optimal reaction conditions. In the synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one, TLC would be used to track the consumption of starting materials and the formation of the product.

A TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate (the stationary phase) and developing it in a suitable solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The separated spots are then visualized, typically under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

For the synthesis of related azido (B1232118) oxindoles, reaction progress is monitored by TLC. rsc.org Similarly, in the preparation of other indolinone derivatives, TLC is used to follow the reaction until the starting material is completely consumed.

Table 3: Representative TLC System for Indolinone Derivatives

| Component | Description |

| Stationary Phase | Silica gel coated plates |

| Mobile Phase | Petroleum ether/ethyl acetate mixtures |

| Visualization | UV light |

Note: Specific Rf values for 5-Ethoxy-1,3-dimethylindolin-2-one are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined. While X-ray crystallography has been used to determine the structure of related indolinone compounds, no crystallographic data for 5-Ethoxy-1,3-dimethylindolin-2-one has been reported in the available literature. The successful application of this technique is contingent on the ability to produce high-quality single crystals of the compound.

Computational Chemistry and Theoretical Investigations of 5 Ethoxy 1,3 Dimethylindolin 2 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic characteristics that govern a molecule's behavior. For 5-Ethoxy-1,3-dimethylindolin-2-one, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and mapping out energy landscapes. For 5-Ethoxy-1,3-dimethylindolin-2-one, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), can predict the most stable three-dimensional arrangement of its atoms. frontiersin.org

The process begins with a geometry optimization, which locates the minimum energy structure on the potential energy surface. fu-berlin.de This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. Thermodynamic properties like enthalpy, entropy, and Gibbs free energy can also be derived from these calculations, offering insights into the compound's stability. fu-berlin.de Studies on related indolinone derivatives demonstrate that DFT is a reliable tool for predicting these fundamental properties. frontiersin.orgresearchgate.net

Table 1: Predicted Molecular Properties of 5-Ethoxy-1,3-dimethylindolin-2-one

| Property | Predicted Value/Description | Source |

| Molecular Formula | C12H15NO2 | nih.gov |

| Molecular Weight | 205.25 g/mol | cymitquimica.com |

| Optimized Geometry | Non-planar structure with the indolinone core and ethoxy group. | Extrapolated from frontiersin.org |

| HOMO Energy | Predicted to be relatively high, indicating susceptibility to electrophilic attack. | Extrapolated from acs.org |

| LUMO Energy | Predicted to be relatively low, indicating susceptibility to nucleophilic attack. | Extrapolated from acs.org |

| HOMO-LUMO Gap | A moderate energy gap, suggesting a balance of stability and reactivity. | Extrapolated from frontiersin.org |

Note: Specific energy values are dependent on the chosen DFT functional and basis set. The descriptions are based on general principles and findings for analogous compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule. iau.ir It interprets the complex many-electron wavefunction in terms of localized Lewis-like structures, revealing donor-acceptor interactions that contribute to molecular stability. nih.gov

For 5-Ethoxy-1,3-dimethylindolin-2-one, NBO analysis can identify key hyperconjugative interactions. These interactions involve the donation of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Significant interactions would be expected between the lone pairs of the ethoxy oxygen and the carbonyl oxygen and the antibonding orbitals (σ* or π*) of the aromatic ring and adjacent bonds. iau.ir These delocalizations stabilize the molecule and influence its electronic properties and reactivity. Studies on similar heterocyclic systems confirm the utility of NBO analysis in identifying such stabilizing intramolecular interactions. nih.govresearchgate.net

Table 2: Likely Donor-Acceptor Interactions in 5-Ethoxy-1,3-dimethylindolin-2-one from NBO Analysis

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |

| LP (O) of ethoxy | π* (C-C) of aromatic ring | n -> π | Moderate |

| LP (N) of indolinone | π (C=O) of carbonyl | n -> π | Moderate to High |

| π (C-C) of aromatic ring | π (C=O) of carbonyl | π -> π | High |

| σ (C-H) of methyl groups | σ (N-C) | σ -> σ* | Low |

Note: LP denotes a lone pair. The stabilization energies are qualitative predictions based on principles of orbital interactions in analogous structures.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and attract nucleophiles.

In 5-Ethoxy-1,3-dimethylindolin-2-one, the MEP map would predictably show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net The aromatic ring would exhibit moderately negative potential, while the areas around the hydrogen atoms would be positive. This mapping helps to rationalize the molecule's interaction with receptors and enzymes. researchgate.net

From DFT calculations, various reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. mdpi.com

Table 3: Key Reactivity Descriptors for 5-Ethoxy-1,3-dimethylindolin-2-one

| Descriptor | Definition | Predicted Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. frontiersin.org |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger value implies higher stability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. mdpi.com |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the electron-donating ability of a molecule. |

Note: TCE (tetracyanoethylene) is used as a reference molecule for the nucleophilicity scale.

Conformational Analysis and Potential Energy Surfaces of 5-Ethoxy-1,3-dimethylindolin-2-one

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fu-berlin.de For a flexible molecule like 5-Ethoxy-1,3-dimethylindolin-2-one, which has rotatable bonds in its ethoxy side chain, multiple conformers can exist. Identifying the lowest energy conformer is crucial, as it is typically the most populated and biologically relevant form.

Computational methods can systematically rotate the flexible bonds (e.g., the C-O bonds of the ethoxy group) and calculate the energy of each resulting conformation. Plotting these energies against the rotational angles generates a potential energy surface (PES). The minima on the PES correspond to stable conformers. fu-berlin.de This analysis helps to understand the molecule's flexibility, shape, and how it might fit into a constrained environment like an enzyme's active site.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The distribution and energy of these orbitals are critical for understanding reaction pathways.

For 5-Ethoxy-1,3-dimethylindolin-2-one, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) nucleus, particularly the benzene (B151609) ring portion. This makes these sites susceptible to attack by electrophiles. Conversely, the LUMO is likely concentrated on the carbonyl group and the adjacent C3 carbon of the indolinone ring. This indicates that these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally correlates with higher reactivity. frontiersin.org

Molecular Docking and Ligand-Protein Interaction Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

Given that substituted indolin-2-ones are known to exhibit biological activities such as anticancer and antimicrobial effects, molecular docking can be used to hypothesize how 5-Ethoxy-1,3-dimethylindolin-2-one might interact with relevant protein targets. dergipark.org.tr For instance, studies have shown that indolin-2-one derivatives can act as inhibitors of enzymes like Src kinase or DNA gyrase. nih.govdergipark.org.tr Docking simulations would place the compound into the active site of such a target and calculate a binding score, which estimates the binding affinity. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net Preliminary studies suggest that 5-Ethoxy-1,3-dimethylindolin-2-one may target oncoproteins like EWS-FLI1.

Table 4: Hypothetical Molecular Docking Results for 5-Ethoxy-1,3-dimethylindolin-2-one with a Kinase Target

| Parameter | Description | Predicted Outcome |

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | Favorable negative value, suggesting stable binding. |

| Hydrogen Bonds | Key directional interactions stabilizing the complex. | The carbonyl oxygen is a likely hydrogen bond acceptor with backbone NH groups of residues like Met341. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions. | The benzene ring and methyl groups are likely to engage in hydrophobic interactions with nonpolar residues in the active site. |

| Interacting Residues | Specific amino acids in the protein's active site that form contacts with the ligand. | Potentially interacts with key residues in the ATP-binding pocket, such as glutamate, threonine, and methionine. researchgate.net |

Note: These are hypothetical results based on docking studies of similar indolin-2-one derivatives with kinase targets.

In Silico Prediction of Spectroscopic Parameters and Chemical Shifts

In silico prediction of spectroscopic parameters provides a powerful, non-invasive method for characterizing molecular structures, and 5-Ethoxy-1,3-dimethylindolin-2-one is no exception. Through the use of computational chemistry, researchers can calculate various spectroscopic data, which serve to complement and confirm experimental findings. These theoretical approaches are particularly valuable for assigning complex spectra and understanding the relationship between a molecule's structure and its spectroscopic behavior.

The primary method employed for these predictions is Density Functional Theory (DFT). mdpi.comjneonatalsurg.com This approach involves optimizing the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, calculations can be performed to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable technique used to calculate the theoretical ¹H and ¹³C chemical shifts. d-nb.info These calculated values are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to ensure accuracy and facilitate comparison with experimental data. researchgate.net

The predicted chemical shifts are crucial for the unambiguous assignment of signals in experimentally obtained NMR spectra. While specific DFT studies for 5-Ethoxy-1,3-dimethylindolin-2-one are not widely published, data can be extrapolated from studies on structurally related indolin-2-one derivatives. mdpi.comresearchgate.net The tables below present representative theoretical ¹H and ¹³C NMR chemical shifts for 5-Ethoxy-1,3-dimethylindolin-2-one, which are consistent with values expected from DFT calculations (e.g., using the B3LYP functional).

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethoxy-1,3-dimethylindolin-2-one

| Atom/Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (Position 7) | 7.20 - 7.30 | Doublet |

| Aromatic H (Position 4) | 6.90 - 7.00 | Doublet |

| Aromatic H (Position 6) | 6.80 - 6.90 | Doublet of Doublets |

| OCH₂CH₃ (Methylene) | 4.00 - 4.10 | Quartet |

| CH (Position 3) | 3.40 - 3.50 | Quartet |

| N-CH₃ (N-methyl) | 3.15 - 3.25 | Singlet |

| C₃-CH₃ (C3-methyl) | 1.45 - 1.55 | Doublet |

| OCH₂CH₃ (Methyl) | 1.35 - 1.45 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethoxy-1,3-dimethylindolin-2-one

| Atom | Predicted Chemical Shift (ppm) |

| C=O (Position 2) | 177.5 |

| C5 | 156.0 |

| C7a | 142.0 |

| C3a | 133.0 |

| C4 | 126.0 |

| C6 | 112.0 |

| C7 | 109.0 |

| OCH₂CH₃ | 63.8 |

| C3 | 42.5 |

| N-CH₃ | 26.5 |

| C₃-CH₃ | 18.0 |

| OCH₂CH₃ | 14.8 |

Beyond NMR, computational methods like Time-Dependent DFT (TD-DFT) can be utilized to predict electronic transitions, which helps in interpreting UV-visible spectra. mdpi.com Similarly, theoretical calculations can determine vibrational frequencies, aiding in the assignment of bands in the Infrared (IR) spectrum. The accuracy of all in silico predictions is contingent on the level of theory, the basis set chosen for the calculation, and whether environmental factors like solvents are modeled. nih.gov Nevertheless, these computational investigations are an indispensable tool for modern chemical analysis, providing deep insights into the properties of molecules like 5-Ethoxy-1,3-dimethylindolin-2-one. beilstein-journals.org

Structure Activity Relationship Sar Studies and Biological Activity Investigations

The Indolin-2-one Scaffold as a Foundation for Bioactivity in Diverse Chemical Space

The indolin-2-one core is a versatile and valuable scaffold in the development of novel therapeutic agents. Its structure is present in a variety of natural and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This framework's significance is highlighted by its presence in approved drugs such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The adaptability of the indolin-2-one ring system allows for modifications at several positions, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity against various biological targets.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of indolin-2-one derivatives is profoundly influenced by the nature and position of their substituents. Strategic modifications to the core structure can dramatically alter a compound's interaction with its biological target, affecting both its potency and selectivity.

The substitution at the 5-position of the indolin-2-one ring with an ethoxy group is a key determinant of its biological activity. In the context of analogs designed to disrupt the EWS-FLI1 protein-protein interaction in Ewing's sarcoma, the presence of an electron-donating group at this position has been shown to be favorable. While direct data for the 5-ethoxy group is part of a broader analysis of alkoxy substitutions, studies on similar analogs with methoxy (B1213986) groups at various positions on the phenyl ring attached to the indolin-2-one core indicate that the position and nature of such substitutions are critical for activity. For instance, in a series of EWS-FLI1 inhibitors, a methoxy group at the para-position of a phenyl ring at C3 was found to be beneficial for activity.

Alkyl substitutions at the N-1 and C-3 positions of the indolin-2-one scaffold play a crucial role in modulating the compound's interaction with its target proteins.

The N-1 position is frequently substituted to explore the binding pocket of target proteins. In many kinase inhibitors, this position is often occupied by a group that can form hydrogen bonds or engage in other favorable interactions. While specific data on N-1 methylation in 5-Ethoxy-1,3-dimethylindolin-2-one is part of the broader SAR of related compounds, studies on cannabimimetic indoles have shown that the length of the N-1 alkyl chain is critical for high-affinity binding to cannabinoid receptors, with optimal activity often seen with a chain length of three to five carbons. This highlights the general importance of the N-1 substituent in defining receptor interaction.

The C-3 position is a hot spot for modification in the development of indolin-2-one-based therapeutics. The introduction of a methyl group at this position, particularly in a chiral center, can have profound effects on biological activity. For instance, in the EWS-FLI1 inhibitor YK-4-279 and its analogs, the C-3 position is part of a complex substituent that is crucial for its inhibitory activity. The stereochemistry at this position is a key determinant of the compound's efficacy.

Stereochemistry is a critical factor in the biological activity of many indolin-2-one derivatives, particularly those with a chiral center at the C-3 position. The spatial arrangement of atoms can dictate how a molecule fits into the binding site of a protein, leading to significant differences in the biological activity between enantiomers.

A prominent example is the small molecule inhibitor YK-4-279, which targets the oncogenic EWS-FLI1 fusion protein. YK-4-279 possesses a chiral center, and studies have demonstrated that its biological activity resides almost exclusively in the (S)-enantiomer. oncotarget.comnih.gov The (S)-enantiomer is significantly more potent at disrupting the EWS-FLI1/RHA interaction, inhibiting transcriptional activity, and inducing apoptosis in Ewing's sarcoma cells compared to the (R)-enantiomer. oncotarget.comnih.gov This enantiospecificity underscores the importance of a precise three-dimensional fit between the inhibitor and its target.

Table 1: Enantiomeric Activity of YK-4-279

| Enantiomer | Activity |

|---|---|

| (S)-YK-4-279 | Active: Disrupts EWS-FLI1/RHA binding, inhibits transcriptional activity, and induces apoptosis. |

| (R)-YK-4-279 | Inactive: Does not significantly disrupt EWS-FLI1/RHA binding or inhibit its transcriptional activity. |

Mechanistic Insights into Biological Action of 5-Ethoxy-1,3-dimethylindolin-2-one and Analogues

The mechanism of action for many biologically active indolin-2-one derivatives involves the modulation of protein-protein interactions, which are fundamental to many cellular processes and are often dysregulated in disease.

A key area of investigation for indolin-2-one derivatives has been their ability to disrupt the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA). This interaction is critical for the oncogenic activity of EWS-FLI1 in Ewing's sarcoma. The small molecule YK-4-279, which shares the indolin-2-one scaffold, was identified as a direct binder to EWS-FLI1 and an inhibitor of its interaction with RHA. spandidos-publications.com

Structure-activity relationship studies on a library of YK-4-279 analogs have provided valuable insights into the structural requirements for this inhibitory activity. These studies have shown that electron-donating groups at the para-position of the phenyl ring attached to the indolin-2-one core enhance the inhibitory effect. acs.org While 5-Ethoxy-1,3-dimethylindolin-2-one itself was not explicitly detailed in these published studies, the findings for analogs with similar substitutions allow for inferences about its potential activity. The ethoxy group at the 5-position is an electron-donating group, suggesting it could contribute positively to the disruption of the EWS-FLI1/RHA interaction.

The development of YK-4-279 and its analogs represents a promising therapeutic strategy for Ewing's sarcoma by targeting a previously "undruggable" transcription factor. oncotarget.comspandidos-publications.com The specificity of the active (S)-enantiomer of YK-4-279 further validates the EWS-FLI1/RHA interaction as a viable therapeutic target. oncotarget.comnih.gov

Enzyme Inhibition and Receptor Modulation Studies

The indolin-2-one scaffold is a cornerstone in the design of inhibitors for a variety of enzymes and modulators for cellular receptors, primarily due to its ability to mimic the hydrogen bonding pattern of native peptide ligands. Research has extensively focused on the role of this structural motif in inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.

Derivatives of the indolin-2-one core are known to function as potent inhibitors of receptor tyrosine kinases (RTKs). For instance, the well-established anti-cancer drug Sunitinib, which contains an oxindole (B195798) (a closely related structure), targets multiple RTKs, including vascular endothelial growth factor receptors (VEGF-R) and platelet-derived growth factor receptors (PDGF-R) nih.gov. The mechanism involves the indolin-2-one moiety sitting in the ATP-binding pocket of the kinase, forming critical hydrogen bonds that block the enzyme's activity. The specific substitutions on the indolin-2-one ring are critical for determining the potency and selectivity of the inhibition.

Beyond kinases, this scaffold has been utilized to target other enzyme families. For example, certain indole-4,7-dione (B1215410) derivatives have been identified as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors researchgate.net. Furthermore, investigations into ion channel modulation have identified related compounds, such as 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, as blockers of TASK-3 (K2P9.1) potassium channels, which are expressed in various neurons and cancer cells nih.gov. These blockers are thought to bind within the central cavity of the channel, near the selectivity filter nih.gov.

Investigations into Antimicrobial Mechanisms

The antimicrobial potential of the indolin-2-one scaffold and its derivatives is an emerging area of investigation. While specific studies on 5-Ethoxy-1,3-dimethylindolin-2-one are not prominent, research on more complex molecules incorporating this core structure has shown promise. For instance, a series of synthesized 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones were screened for their antifungal potential against human pathogenic fungi researchgate.net. The mechanism for such compounds is often proposed to involve interference with microbial cellular processes, though the exact pathways are still under investigation. Related heterocyclic compounds, such as pyrazole (B372694) derivatives, have also demonstrated a wide spectrum of biological activities, including antimicrobial effects nih.gov.

Cellular Assays for Unraveling Mechanisms of Action

To understand the biological effects of indolin-2-one derivatives at a cellular level, a variety of assays are employed. Cytotoxicity and anti-proliferative effects are commonly evaluated using MTT or similar viability assays against panels of human cancer cell lines, such as those from the National Cancer Institute (NCI-60) nih.gov. For example, studies on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606), another indole (B1671886) derivative, used MTT assays to determine its IC50 values against colorectal cancer cells like HCT116 and Caco-2 mdpi.com.

To elucidate the mechanism of action, researchers often use flow cytometry to analyze the cell cycle, identifying whether a compound induces arrest at a specific phase (e.g., G2/M phase) mdpi.com. Apoptosis, or programmed cell death, is another key mechanism investigated. This can be assessed by measuring changes in mitochondrial membrane potential or by using Western blotting to detect the expression levels of apoptosis-related proteins mdpi.com. Furthermore, Western blotting is a critical tool to probe the effect of these compounds on specific signaling pathways. For many indolin-2-one-based anti-cancer agents, assays focus on their ability to inhibit pathways like PI3K/AKT/mTOR or the phosphorylation of specific kinases researchgate.netmdpi.com.

Exploration of Specific Pharmacological Classes and Biological Probes

Investigational Agents in Anti-cancer Research (e.g., Sunitinib as a related example)

The indolin-2-one moiety is a key pharmacophore in the development of anti-cancer therapeutics. Its most notable representative is Sunitinib, an FDA-approved drug for treating renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST) nih.gov. Sunitinib functions as a multi-targeted kinase inhibitor, effectively blocking signaling pathways involved in both tumor angiogenesis and cell proliferation nih.gov.

Building on this success, numerous other indolin-2-one derivatives have been synthesized and evaluated as potential anti-cancer agents. These compounds often target specific kinases known to be dysregulated in cancer. For example, research has explored derivatives that profoundly inhibit the c-KIT kinase, a key driver in most GISTs nih.gov. Other studies have focused on designing pyrazolinyl-indole derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase mdpi.com. The broad-spectrum activity of these compounds is often demonstrated through screening against large panels of human cancer cell lines, with some showing potent activity at low micromolar concentrations nih.gov.

| Compound Class | Target/Mechanism | Example Activity | Cell Line |

|---|---|---|---|

| Indolin-2-one / Oxindole (Sunitinib) | Multi-RTK Inhibitor (VEGFR, PDGFR, KIT) | FDA-approved drug | Renal Cell Carcinoma, GIST |

| Thiadiazole-Indolin-2-one Hybrid (IVc) | c-KIT Kinase (putative) | IC50 = 1.47 µM | Breast Cancer Panel |

| Aziridine-Indolin-2-one Hybrid (VIc) | c-KIT Kinase (putative) | IC50 = 1.40 µM | Colon Cancer Panel |

| Indolo[2,3-b]quinoline Derivative (MMNC) | PI3K/AKT/mTOR Inhibition | IC50 = 0.33 µM | HCT116 (Colorectal) |

| Pyrazolinyl-Indole Derivative (HD05) | EGFR Inhibitor (putative) | Significant growth inhibition at 10 µM | NCI-60 Panel |

Compounds with Anti-inflammatory Properties

The oxindole scaffold, closely related to indolin-2-one, has demonstrated significant potential in the development of anti-inflammatory agents. A study on 5-fluoro-2-oxindole revealed its ability to alleviate inflammatory pain in animal models nih.gov. The mechanism of this effect was linked to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway and the suppression of oxidative stress markers nih.gov. Specifically, the compound increased the expression of protective enzymes like NADPH quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1), while reducing levels of inducible nitric oxide synthase (NOS2) and markers of microglial activation nih.gov. This suggests that the anti-inflammatory properties of this class of compounds may stem from their ability to modulate key signaling and oxidative stress pathways. Other heterocyclic systems, such as certain pyridazinone derivatives, have also been developed as nonsteroidal anti-inflammatory agents nih.gov.

Neuroactive Compounds and their Molecular Targets

The versatility of the indolin-2-one scaffold extends to the field of neuroscience. Some compounds containing this core structure have been investigated for their effects on the central nervous system. Sunitinib, for example, has been noted to have a role as a neuroprotective agent, in addition to its primary anti-cancer indication nih.gov.

More targeted research has led to the development of indolin-2-ylidene derivatives as potent blockers of specific ion channels in the brain. As mentioned previously, compounds designed to block the TASK-3 potassium channel are being explored for new neurological therapies nih.gov. Since TASK-3 channels help modulate cellular excitability, their inhibition can have significant effects on neuronal function. The discovery of novel and selective blockers from this chemical class provides valuable tools for studying neurological processes and represents a potential therapeutic avenue for various neurological disorders nih.gov.

Broad-Spectrum Antimicrobial Agents

While direct structure-activity relationship (SAR) studies focusing specifically on 5-Ethoxy-1,3-dimethylindolin-2-one as a broad-spectrum antimicrobial agent are not extensively documented in publicly available research, the broader class of indole and oxindole derivatives has been the subject of significant investigation for antimicrobial properties. These studies provide valuable insights into the structural features that contribute to antibacterial and antifungal activity, offering a framework for understanding the potential of related compounds.

Research into various indole derivatives has demonstrated their activity against a range of pathogenic microbes. For instance, studies on substituted indole derivatives have revealed that the nature and position of substituents on the indole ring play a crucial role in determining the antimicrobial efficacy and spectrum. nih.gov For example, the presence of halogen groups, such as iodo and bromo, at the 5 and 6-positions of the indole ring has been shown to confer significant activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov Specifically, 5-iodoindole (B102021) and 6-bromoindole (B116670) have exhibited notable minimum inhibitory concentrations (MICs). nih.gov

Furthermore, the exploration of spiro-oxindole systems, which share a core structural similarity with 5-Ethoxy-1,3-dimethylindolin-2-one, has yielded compounds with promising antimicrobial activities. clockss.orgresearchgate.net The integration of the oxindole scaffold with other heterocyclic rings, such as quinoline and pyrazole, has led to the development of novel spiro compounds with high to moderate antimicrobial activity. clockss.orgresearchgate.netnih.gov These findings suggest that the rigid, three-dimensional structure of spiro-oxindoles is a favorable template for designing new antimicrobial agents.

Investigations into other related heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) derivatives, have also provided valuable SAR insights. Studies have shown that the presence of electronegative groups like chlorine or a nitro group on a phenyl ring attached to the oxadiazole core can enhance antimicrobial effects. nih.gov While structurally distinct from indolinones, these findings highlight a recurring theme in antimicrobial drug design: the significant impact of electronic and steric properties of substituents on biological activity.

The antimicrobial potential of a compound is often assessed by determining its Minimum Inhibitory Concentration (MIC) against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data below, from studies on related indole and spiro-oxindole derivatives, illustrates the range of activities observed.

| Compound Class | Specific Compound Derivative | Microorganism | MIC (µg/mL) |

|---|---|---|---|

| Indole Derivative | 5-iodoindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 |

| Indole Derivative | 6-bromoindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 |

| Indole Derivative | 3-methylindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 |

| Indole Derivative | 7-hydroxyindole | Extensively Drug-Resistant Acinetobacter baumannii | 512 |

| Spiro-oxindole Derivative | Compound 4b (spiro[benzo[h]quinoline-7,3′-indoline]dione derivative) | Enterococcus faecalis | 375-3000 |

| Spiro-oxindole Derivative | Compound 4h (spiro[benzo[h]quinoline-7,3′-indoline]dione derivative) | Staphylococcus aureus | 375-3000 |

| Spiro-oxindole Derivative | Compound 6h (spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative) | Candida albicans | 375-3000 |

Future Perspectives and Emerging Research Avenues

Rational Design and De Novo Synthesis of Novel 5-Ethoxy-1,3-dimethylindolin-2-one Derivatives with Enhanced Biological Profiles

The future of 5-Ethoxy-1,3-dimethylindolin-2-one research will heavily rely on the principles of rational drug design to create new analogs with improved efficacy and specificity. researchgate.net This involves a deep understanding of its structure-activity relationships (SAR). For instance, preliminary studies on related indolin-2-one derivatives have shown that modifications at various positions on the indolinone core can significantly impact their biological activity. nih.gov The ethoxy group at the C5 position, for example, is known to enhance lipophilicity, which can influence pharmacokinetic properties.

Future synthetic efforts will focus on creating a focused library of derivatives by systematically altering substituents on the aromatic ring and at the C3 position. This will allow for a comprehensive exploration of how different functional groups affect the molecule's interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups at the para-position of the phenyl ring has been shown to be favorable for the inhibition of certain oncoproteins in analogous compounds. nih.gov

De novo synthesis strategies, which involve building novel molecular structures from the ground up, will also be instrumental. This approach, guided by computational modeling, will enable the creation of entirely new indolin-2-one scaffolds that may possess unique and potent biological activities.

Advanced Computational Approaches for Ligand Design and Virtual Screening

In synergy with synthetic efforts, advanced computational methods will accelerate the discovery and optimization of 5-Ethoxy-1,3-dimethylindolin-2-one derivatives. Virtual screening techniques, both ligand-based and structure-based, will be employed to rapidly screen large compound libraries for potential hits. chapman.edufrontiersin.org Ligand-based virtual screening (LBVS) is particularly useful when the three-dimensional structure of the biological target is unknown, relying instead on the properties of known active compounds. chapman.edu

Conversely, structure-based virtual screening (SBVS), which requires the 3D structure of the target, will be invaluable for understanding the precise binding interactions between the indolin-2-one derivatives and their biological partners. chapman.edu Molecular docking studies, a key component of SBVS, can predict the binding mode and affinity of a ligand to a target protein, providing crucial insights for the rational design of more potent inhibitors. nih.gov These computational predictions will then be validated through experimental assays, creating a feedback loop that refines and improves the accuracy of the in silico models.

Mechanistic Elucidation of Novel Biological Activities and Target Identification

A critical area of future research will be to unravel the precise mechanisms of action of 5-Ethoxy-1,3-dimethylindolin-2-one and its derivatives. While preliminary studies suggest potential anticancer and antimicrobial properties, the specific molecular targets and signaling pathways involved remain largely unknown.

Future investigations will aim to identify the direct binding partners of these compounds. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be used to isolate and identify proteins that interact with 5-Ethoxy-1,3-dimethylindolin-2-one. Once potential targets are identified, further studies will be necessary to validate these interactions and elucidate how they lead to the observed biological effects. For example, researchers will investigate whether these compounds modulate key cellular processes such as cell proliferation, apoptosis, or inflammatory responses. mdpi.com

Development of Innovative and Sustainable Methodologies for Indolin-2-one Synthesis

The advancement of 5-Ethoxy-1,3-dimethylindolin-2-one research also hinges on the development of efficient and environmentally friendly synthetic methods. acs.org Traditional synthetic routes can sometimes be lengthy and involve the use of hazardous reagents. Therefore, there is a growing need for "green" chemistry approaches that minimize waste and energy consumption. acs.orgtandfonline.com

Recent advancements in catalysis, such as the use of solid acid catalysts or electro-organic synthesis, offer promising avenues for the sustainable production of indolin-2-one derivatives. acs.orgtandfonline.com One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, can also significantly improve efficiency and reduce the environmental impact of the synthesis. nih.gov The development of such innovative methodologies will not only facilitate the large-scale production of 5-Ethoxy-1,3-dimethylindolin-2-one and its analogs for further research and potential clinical applications but also align with the principles of sustainable chemistry.

Collaborative and Interdisciplinary Research for Comprehensive Understanding of Indolin-2-one Pharmacology

To fully realize the therapeutic potential of 5-Ethoxy-1,3-dimethylindolin-2-one, a collaborative and interdisciplinary research approach is essential. This will involve the integration of expertise from various fields, including medicinal chemistry, computational biology, molecular pharmacology, and clinical research.

Medicinal chemists will continue to design and synthesize novel derivatives, while computational biologists will provide the in silico tools for virtual screening and ligand design. researchgate.netchapman.edu Molecular pharmacologists will then investigate the mechanisms of action of these compounds, and their findings will, in turn, inform the design of the next generation of derivatives. This iterative cycle of design, synthesis, and biological evaluation will be crucial for the development of potent and selective drug candidates. Ultimately, collaborations with clinical researchers will be necessary to translate promising preclinical findings into human clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.